3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid

Catalog No.
S3159826
CAS No.
938129-15-8
M.F
C16H14BrClO4
M. Wt
385.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic ac...

CAS Number

938129-15-8

Product Name

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid

IUPAC Name

3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoic acid

Molecular Formula

C16H14BrClO4

Molecular Weight

385.64

InChI

InChI=1S/C16H14BrClO4/c1-2-21-14-8-11(16(19)20)7-13(17)15(14)22-9-10-3-5-12(18)6-4-10/h3-8H,2,9H2,1H3,(H,19,20)

InChI Key

VXNWYOJTIBMRGS-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)Cl

solubility

not available

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzoic acid core. The molecular formula for this compound is C16H14BrClO4C_{16}H_{14}BrClO_4, and its unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Typical for benzoic acid derivatives, including:

  • Bromination: The introduction of additional bromine atoms can be achieved through electrophilic aromatic substitution.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The compound may be reduced to form alcohols or amines under suitable conditions.

These reactions are facilitated by the functional groups present in the molecule, allowing for the synthesis of various derivatives with potentially enhanced properties.

Research indicates that 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate its mechanism of action.
  • Enzyme Inhibition: It may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.

The synthesis of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid typically involves several steps:

  • Preparation of Starting Materials: The synthesis begins with commercially available starting materials, such as 4-chlorobenzyl alcohol and ethyl 5-bromo-2-hydroxybenzoate.
  • Bromination: Bromine or a brominating agent is introduced to the reaction mixture under controlled conditions.
  • Ester Formation: The hydroxyl group on the benzoic acid reacts with an alcohol to form an ester linkage.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production may utilize automated reactors and continuous flow systems to enhance efficiency and scalability.

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid has diverse applications:

  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Pharmaceutical Development: Its potential therapeutic properties make it a candidate for drug development targeting microbial infections or cancer.
  • Material Science: The compound may be used in the development of new materials due to its unique chemical properties.

Studies on the interactions of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid with biological targets are ongoing. It has been observed that the compound can bind to specific enzymes or receptors, influencing their activity. The exact pathways involved in these interactions require further investigation to fully understand its biological mechanisms.

Several compounds share structural similarities with 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid. These include:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-chlorobenzoic acidC7H4BrClO2C_7H_4BrClO_2Lacks ethoxy group; simpler structure
4-(2-Chlorobenzyl)oxy)-5-ethoxybenzoic acidC16H14ClO4C_{16}H_{14}ClO_4Similar ether functionality but different halides
3-Bromo-2-{(4-chlorobenzyl)oxy}phenylboronic acidC16H15BrClO3C_{16}H_{15}BrClO_3Contains boronic acid functionality

Uniqueness

The uniqueness of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid lies in its combination of bromine, chlorine, and ethoxy groups attached to the benzoic acid core. This distinct arrangement confers specific chemical reactivity and biological activity that differentiate it from other similar compounds.

XLogP3

4.6

Dates

Last modified: 08-18-2023

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